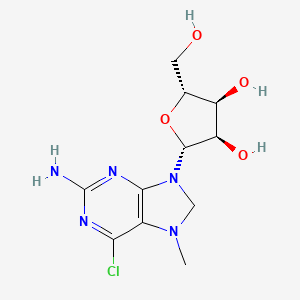
2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride, otherwise known as FMH, is a synthetic compound that has been used in various scientific research applications, including those related to biochemical and physiological effects. FMH has been studied for its potential to act as a selective monoamine reuptake inhibitor, as well as its ability to modulate the activity of certain enzymes and receptors. In
Aplicaciones Científicas De Investigación
Efficient PFAS Removal by Amine-Functionalized Sorbents
Research has demonstrated that amine-containing sorbents, which could be structurally or functionally related to the compound , offer promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. This is particularly relevant given the low recommended safe concentrations of PFAS in drinking water. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents, suggesting potential environmental applications for fluoro-indole derivatives in water treatment technologies (Ateia et al., 2019).
Indole Synthesis in Organic Chemistry
The synthesis of indole and its derivatives, including potentially the fluoro-indole compound, remains a critical area of research due to their broad application in medicinal chemistry and material science. A review on indole synthesis methodologies highlights various strategies for constructing the indole nucleus, indicating the versatility and significance of indole compounds in chemical synthesis. This suggests that fluoro-indole derivatives could play a role in developing new synthetic routes or materials with unique properties (Taber & Tirunahari, 2011).
Fluorine in Organic and Medicinal Chemistry
The inclusion of fluorine atoms in organic molecules, such as in the fluoro-indole derivative, significantly affects their chemical and physical properties. Fluorine-containing compounds are explored for various applications, including agrochemicals and pharmaceuticals, due to their unique reactivity, stability, and biological activity. An overview of fluorine incorporation in agrochemicals highlights the role of fluorinated building blocks in enhancing the activity and selectivity of these compounds, suggesting potential agricultural or medicinal applications for fluoro-indole derivatives (Wang et al., 2021).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives may affect a variety of biochemical pathways, leading to diverse downstream effects.
Propiedades
IUPAC Name |
2-(6-fluoro-1-methylindol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVCFWBMWSXFTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)F)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1689575-80-1 |
Source


|
| Record name | 2-(6-fluoro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1379276.png)

methanone hydrobromide](/img/structure/B1379279.png)
![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379281.png)
![tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1379283.png)

![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)
![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)



![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)
